Sulpiride

Description

This compound first appeared in published literature in 1967. Clinical studies show a greater effect on treating the negative symptoms of schizophrenia rather than positive symptoms at low doses, though the effects are more equal at higher doses. this compound is not approved by the FDA, Health Canada, or the EMA; though it is approved in individual European countries.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.

A dopamine D2-receptor antagonist. It has been used therapeutically as an antidepressant, antipsychotic, and as a digestive aid. (From Merck Index, 11th ed)

See also: Amisulpride (related); Raclopride (related); Remoxipride (related).

Properties

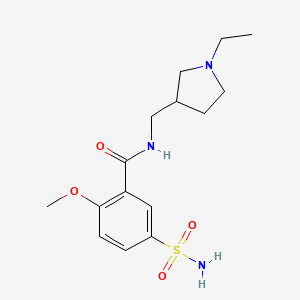

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042574 | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |

| Record name | SID11532906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15676-16-1 | |

| Record name | (±)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulpiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-Sulpiride vs. (R)-Sulpiride: A Comprehensive Analysis of Enantiomeric Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulpiride, a substituted benzamide, is a widely utilized antipsychotic and gastroprokinetic agent that exemplifies the critical principle of stereochemistry in pharmacology. As a chiral molecule, it exists in two non-superimposable mirror-image forms: the (S)-enantiomer (levothis compound) and the (R)-enantiomer (dextrothis compound). While racemic this compound is used clinically, the vast majority of its therapeutic activity is attributed to the (S)-form. This technical guide provides an in-depth analysis of the differential pharmacology, receptor kinetics, and clinical implications of the (S)- and (R)-sulpiride enantiomers. We will dissect the causal mechanisms behind their distinct activities, present quantitative data, and detail an experimental protocol for validating these findings, offering a comprehensive resource for professionals in neuroscience and drug development.

Introduction to Chirality and this compound

This compound is a selective antagonist of D2-like dopamine receptors, a property that underlies its therapeutic effects.[1][2] Like many pharmaceuticals, this compound possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers.[3] The neuroleptic efficacy of this compound is known to be stereospecific, residing almost exclusively with the (S)-(-) enantiomer.[4] This stereoselectivity is not merely an academic curiosity; it has profound implications for therapeutic efficacy and side-effect profiles. Understanding the distinct interactions of each enantiomer with its biological targets is fundamental to optimizing drug design and clinical application. This guide will explore the stark contrast in activity between (S)-sulpiride, the active eutomer, and (R)-sulpiride, the largely inactive distomer.

Comparative Pharmacodynamics: The Locus of Differential Activity

The primary reason for the divergent effects of the this compound enantiomers lies in their differential affinity for dopamine receptors. The central nervous system's response to this compound is mediated predominantly by its interaction with D2 and D3 receptors.

Receptor Binding Affinity

The antagonistic activity of this compound is almost entirely conferred by the (S)-enantiomer.[4][5] (S)-Sulpiride exhibits high affinity for dopamine D2 and D3 receptors, while its affinity for D1, D4, and D5 receptors is significantly lower.[6] In stark contrast, the (R)-enantiomer is functionally inactive at dopamine D2 receptors.[7] This dramatic difference in binding affinity is the cornerstone of their distinct pharmacological profiles.

| Receptor Subtype | (S)-(-)-Sulpiride (Levothis compound) Ki | (R)-(+)-Sulpiride (Dextrothis compound) Ki |

| Dopamine D2 | ~15 nM[6] | Inactive / Very Low Affinity[7] |

| Dopamine D3 | ~13 nM[6] | Inactive / Very Low Affinity |

| Dopamine D4 | ~1000 nM (1 µM)[6] | Not reported/Presumed very low |

| Dopamine D1 | ~45,000 nM (45 µM)[6] | Not reported/Presumed very low |

| Dopamine D5 | ~77,000 nM (77 µM) | Not reported/Presumed very low |

| Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Data is aggregated from multiple sources. |

Functional Activity and Signaling Pathways

(S)-Sulpiride acts as a potent competitive antagonist at D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] By blocking these receptors, (S)-Sulpiride prevents dopamine-mediated inhibition of neuronal activity.

At low doses (100-300 mg), this compound is thought to preferentially block presynaptic D2 autoreceptors, which function to inhibit dopamine synthesis and release.[1] This blockade results in a net increase in dopamine turnover, an effect which may contribute to its antidepressant properties.[1] At higher doses (300-1200 mg), (S)-sulpiride blocks postsynaptic D2 receptors in mesolimbic pathways, producing its antipsychotic effects.[1]

The (R)-enantiomer, due to its negligible affinity, does not significantly contribute to this antagonism. Therefore, when racemic this compound is administered, the (R)-form can be considered "isomeric ballast," contributing to the overall drug load without providing a therapeutic benefit at the primary central targets.

Figure 1: Differential signaling at the D2/D3 receptor.

Pharmacokinetics and Metabolism

Racemic this compound exhibits low and variable oral bioavailability, estimated at 25-35%.[1] It is poorly metabolized, with up to 95% of the systemically available drug eliminated unchanged by the kidneys.[1][9] The elimination half-life is approximately 6-8 hours.[9][10]

Studies comparing the enantiomers have generally found similar pharmacokinetic profiles after administration of the racemate, with no metabolic inversion from one form to the other observed.[11][12] However, one pilot study in psychiatric patients found that serum levels of the (R)-enantiomer were consistently higher than the (S)-enantiomer (L:D ratio <1) after oral administration of the racemate.[3] This suggests potential minor differences in absorption or distribution that warrant further investigation.

Clinical and Therapeutic Significance

The profound pharmacological differences between the enantiomers translate directly to their clinical utility.

-

(S)-Sulpiride (Levothis compound): This is the therapeutically active form.

-

Psychiatry: It is effective in treating both the positive and negative symptoms of schizophrenia, as well as depressive and somatoform disorders.[5][10]

-

Gastroenterology: It is widely used as a prokinetic agent for dyspepsia, gastroparesis, and irritable bowel syndrome.[13][14] This effect is due to D2 receptor antagonism in the gastrointestinal tract and, additionally, agonist activity at serotonin 5-HT4 receptors, which enhances acetylcholine release and promotes motility.[13][15]

-

Other Uses: It possesses antiemetic properties, making it useful for managing nausea and vomiting.[13]

-

-

(R)-Sulpiride (Dextrothis compound): This enantiomer is not used therapeutically. While some preclinical studies have suggested it may possess unique, weak activities, such as decreasing gastric acid secretion, it is generally considered clinically inactive.[7][16]

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

To empirically determine the binding affinity (Ki) of the this compound enantiomers, a competitive radioligand binding assay is the standard methodology. This protocol provides a self-validating system for quantifying these crucial pharmacological parameters.

Objective: To determine and compare the binding affinity (Ki) of (S)-Sulpiride and (R)-Sulpiride for the human dopamine D2 receptor.

Key Materials:

-

Cell Membranes: HEK293 or CHO cells stably transfected with the human Dopamine D2 receptor.[17]

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist radioligand.

-

Test Compounds: (S)-Sulpiride and (R)-Sulpiride, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled S-Sulpiride).

-

Assay Buffer: Tris-HCl buffer with physiological salts.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).[17]

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.[17]

-

Non-specific Binding (NSB): Add membrane preparation, [3H]-Spiperone, and the non-specific binding control (e.g., 10 µM Haloperidol).[17]

-

Competition Binding: Add membrane preparation, [3H]-Spiperone, and serial dilutions of the test compound ((S)-Sulpiride or (R)-Sulpiride).[17]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17] Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[17]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Figure 2: Workflow for the competitive radioligand binding assay.

Conclusion and Future Perspectives

The pharmacological dissection of this compound's enantiomers offers a clear and compelling demonstration of stereospecificity in drug action. The therapeutic benefits of this compound, both in psychiatry and gastroenterology, are mediated by the (S)-enantiomer through its potent and selective antagonism of dopamine D2/D3 receptors.[4][5] The (R)-enantiomer is largely inactive at these central targets and its administration as part of the racemic mixture provides no discernible therapeutic advantage.

This case study underscores the importance of chiral chemistry in modern drug development. By isolating the active eutomer, Levothis compound, clinicians can deliver targeted therapy, potentially reducing the metabolic load and mitigating unforeseen side effects associated with the inactive distomer. Future research should continue to explore the nuanced pharmacology of benzamide derivatives, leveraging the stereochemical insights gained from this compound to design next-generation therapeutics with improved receptor selectivity and clinical outcomes.

References

-

Kamizono, A., Inotsume, N., Fukushima, S., & Nakano, M. (1993). Disposition of enantiomers of sultopride in a human, rats and rabbits. Biological & Pharmaceutical Bulletin.

-

BenchChem. (2025). Application Notes and Protocols: In Vitro Assays to Study Piribedil's Effect on Dopamine Receptor Binding. BenchChem.

-

Andrews, C. D., & Woodruff, G. N. (1978). Effect of the (+)-and (-)-enantiomers of this compound on ADTN-induced hyperactivity in the rat. British Journal of Pharmacology.

-

Spina, E., Avenoso, A., Salemi, M., & Caputi, A. P. (2000). Serum levels of this compound enantiomers after oral treatment with racemic this compound in psychiatric patients: a pilot study. Pharmacopsychiatry.

-

Caldara, R., Masci, E., Cambielli, M., Tittobello, A., Piepoli, V., & Barbieri, C. (1983). Effect of this compound isomers on gastric acid and gastrin secretion in healthy man. European Journal of Clinical Pharmacology.

-

Mehta, M. A., Montgomery, A. J., Kitamura, Y., & Grasby, P. M. (2008). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Psychopharmacology.

-

Mucci, A., & Nolfe, G. (1991). Levothis compound: a review of its clinical use in psychiatry. Journal of Clinical Psychiatry.

-

BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.

-

Semantic Scholar. Disposition of enantiomers of this compound in humans and rats. Semantic Scholar.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (-)-sulpiride | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.

-

Spina, E., Avenoso, A., Salemi, M., & Caputi, A. P. (2000). Serum Levels of this compound Enantiomers after Oral Treatment with Racemic this compound in Psychiatric Patients. Pharmacopsychiatry.

-

Agnoli, G. C., Borgatti, R., Cacciari, M., Garutti, C., Ikonomu, E., & Lenzi, P. (1989). Antagonistic effects of this compound--racemic and enantiomers--on renal response to low-dose dopamine infusion in normal women. Renal Physiology and Biochemistry.

-

Gupta, S., Garg, G. R., Halder, S., & Sharma, K. K. (2007). Levothis compound: A Review. Delhi Psychiatry Journal.

-

Ma, L. Y. Y., Camerman, N., & Camerman, A. (1982). The antischizophrenic agent this compound: structures of the S(-)-enantiomer and the racemate. Acta Crystallographica Section B.

-

Abcam. (R,S)-Sulpiride, D2-like dopamine receptor antagonist. Abcam.

-

Tocris Bioscience. (RS)-(+/-)-Sulpiride. Tocris Bioscience.

-

Tocris Bioscience. Dopamine Receptors. Tocris Bioscience.

-

Karger Publishers. (1989). Antagonistic Effects of this compound – Racemic and Enantiomers – on Renal Response to Low-Dose Dopamine Infusion in Normal Women. Karger Publishers.

-

Tocris Bioscience. (S)-(-)-Sulpiride. Tocris Bioscience.

-

Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells. Revvity.

-

Ishigooka, J., Inada, T., & Igarashi, Y. (1993). Differences in Effects of Sultopride and this compound on Dopamine Turnover in Rat Brain. Neuropsychobiology.

-

R&D Systems. (S)-(-)-Sulpiride. R&D Systems.

-

Jenner, P., & Marsden, C. D. (1982). This compound: assessment of a pharmacologically and chemically distinct neuroleptic. Acta Psychiatrica Scandinavica.

-

Theodorou, A. E., Hall, M. D., Jenner, P., & Marsden, C. D. (1980). Comparison of dopamine receptor sites labeled by [3H]-S-sulpiride and [3H]-spiperone in striatum. Journal of Pharmacy and Pharmacology.

-

Innoprot. D2 Dopamine Receptor Assay. Innoprot.

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

-

Zhang, J., & Li, X. M. (1999). Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase. Synapse.

-

Wikipedia. Levothis compound. Wikipedia.

-

Chierotti, M. R., & Gobetto, R. (2022). Overcoming the Drawbacks of this compound by Means of New Crystal Forms. Molecules.

-

Bressolle, F., Bres, J., & Fauré-Jeantis, A. (1991). Pharmacokinetics of this compound in humans after intravenous and intramuscular administrations. Journal of Pharmaceutical Sciences.

-

Mielke, D. H., Gallant, D. M., & Roniger, J. J. (1977). The pharmacokinetics of intravenous and oral this compound in healthy human subjects. Arzneimittel-Forschung.

-

Graff-Guerrero, A., et al. (2009). The effect of antipsychotics on the high-affinity state of D2 and D3 receptors: a positron emission tomography study With [11C]-(+)-PHNO. Archives of General Psychiatry.

-

ResearchGate. (2019). This compound, a dopamine D2/D3 receptor antagonist, does not differentially impact dopamine release in adult and adolescent rats. ResearchGate.

-

PubChem. This compound, (R)-. PubChem.

-

Covey, D. P., et al. (2018). Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens. bioRxiv.

-

Patsnap Synapse. (2024). What is Levothis compound used for?. Patsnap Synapse.

-

BenchChem. (2025). A Comparative Analysis of Levothis compound and Other Prokinetic Agents in Cross-Over Study Designs. BenchChem.

-

Seeman, P., & Van Tol, H. H. (1993). Dopamine D2 receptors internalize in their low-affinity state. Synapse.

Sources

- 1. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 2. (R,S)-Sulpiride, D2-like dopamine receptor antagonist (CAS 15676-16-1) | Abcam [abcam.com]

- 3. Serum levels of this compound enantiomers after oral treatment with racemic this compound in psychiatric patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Levothis compound: a review of its clinical use in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 7. Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of this compound in humans after intravenous and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-lactancia.org [e-lactancia.org]

- 11. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disposition of enantiomers of this compound in humans and rats | Semantic Scholar [semanticscholar.org]

- 13. Levothis compound - Wikipedia [en.wikipedia.org]

- 14. What is Levothis compound used for? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. Effect of this compound isomers on gastric acid and gastrin secretion in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Sulpiride for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of Sulpiride, a substituted benzamide with significant applications in neuroscience research. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, step-by-step protocols, and analytical characterization of this compound, ensuring a thorough understanding of its preparation for laboratory use.

Introduction: The Scientific Significance of this compound

This compound, chemically known as N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide, is an atypical antipsychotic agent.[1][2] Its primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors.[3][4] This selectivity results in a pharmacological profile with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2] In a research context, this compound serves as a critical tool for investigating the role of the dopaminergic system in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][4] The synthesis of high-purity this compound is therefore paramount for obtaining reliable and reproducible experimental results.

The Core Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for synthesizing this compound involves the formation of an amide bond between two key precursors: 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine.[5][6]

Synthesis of Starting Material: 2-Methoxy-5-sulfamoylbenzoic acid methyl ester

The synthesis of this crucial intermediate typically starts from salicylic acid and involves a multi-step process including methylation, chlorosulfonation, amination, and esterification.[7] Optimization of these steps is critical for the overall yield and purity of the final this compound product.

The Amidation Reaction: Mechanism and Catalysis

The central reaction in this compound synthesis is a nucleophilic acyl substitution, specifically a base-catalyzed amidation.

Reaction Scheme:

Figure 1: Core amidation reaction for this compound synthesis.

The mechanism, facilitated by a base catalyst, proceeds as follows:

-

Deprotonation of the Amine: The basic catalyst removes a proton from the primary amine of (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine, increasing its nucleophilicity.

-

Nucleophilic Attack: The resulting highly nucleophilic amine attacks the electrophilic carbonyl carbon of the 2-methoxy-5-sulfamoylbenzoic acid methyl ester. This forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxy group as a leaving group (methanol).

-

Protonation of the Product: The newly formed this compound is protonated by the conjugate acid of the catalyst, regenerating the catalyst and yielding the final product.

The choice of catalyst is crucial for reaction efficiency. While traditional bases like sodium hydroxide can be used, solid base catalysts such as "HND-62" have been reported in patent literature to improve reaction efficiency, reduce reaction time, and simplify catalyst recovery.[8] Heterogeneous catalysts, in general, offer advantages in terms of separation, reusability, and reduced waste generation.[7][9]

Experimental Protocol for this compound Synthesis

This protocol is a synthesized methodology based on established patent literature, providing a practical guide for laboratory-scale synthesis.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-methoxy-5-sulfamoylbenzoic acid methyl ester | 245.25 |

| (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine | 128.22 |

| Ethylene Glycol (solvent) | 62.07 |

| HND-62 Solid Base Catalyst (or suitable alternative) | - |

| Ethanol | 46.07 |

| Isopropanol | 60.10 |

| Acetone | 58.08 |

| Activated Carbon | 12.01 |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine in an appropriate molar ratio (e.g., 1:1.1) in ethylene glycol.

-

Catalysis and Reaction: Add the solid base catalyst (approximately 1-2% by weight of the reactants). Heat the mixture to 80-90°C with continuous stirring and maintain reflux for 4-6 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to below 50°C. Add water to precipitate the crude this compound. Continue cooling to below 10°C to maximize crystallization.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake with purified water until the filtrate is near neutral pH.

Purification of this compound: Achieving Research-Grade Purity

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for purifying this compound.[8][10][11]

Principles of Recrystallization

Recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent system will dissolve this compound at an elevated temperature but have low solubility for it at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Recrystallization Protocol

-

Solvent Selection: A mixed solvent system of ethanol, isopropanol, and acetone (e.g., in a 2:1:0.5 volume ratio) has been shown to be effective.[8] This combination of polarities aids in the removal of a wider range of impurities.

-

Dissolution: Suspend the crude this compound in the mixed solvent in a flask. Heat the mixture to approximately 70°C with stirring until the solid is completely dissolved.

-

Decolorization: Add a small amount of activated carbon (approximately 1% of the crude product weight) to the hot solution to adsorb colored impurities. Stir for 15-20 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to below 20°C to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture and then with purified water. Dry the crystals under vacuum at 75-85°C to a constant weight.

Figure 2: A typical workflow for the purification of this compound by recrystallization.

Characterization and Purity Assessment

Ensuring the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic peaks for the aromatic protons, the methoxy group, the ethyl group, and the pyrrolidine ring protons. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[12][13][14][15][16][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key vibrational bands include N-H stretching of the amide and sulfonamide groups, C=O stretching of the amide, and S=O stretching of the sulfonamide.[5][18][19]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (341.43 g/mol ). The fragmentation pattern can further confirm the structure.[18][20][21]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of this compound. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. The purity is determined by the area percentage of the this compound peak relative to the total peak area.

Potential Impurities

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[1][5][12] Common impurities may include unreacted starting materials and by-products from incomplete reactions. It is crucial to characterize and control these impurities to ensure the quality of the research-grade this compound.

Safety and Handling

This compound is a pharmacologically active compound and should be handled with appropriate safety precautions.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact with skin or eyes, wash immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

The synthesis and purification of high-purity this compound are critical for its effective use in research. This guide has provided a detailed overview of the most common synthetic route, a practical purification protocol, and methods for its characterization. By following these guidelines and understanding the underlying chemical principles, researchers can confidently prepare research-grade this compound for their scientific investigations.

References

- Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).

- This compound Impurities. (n.d.). SynThink.

- This compound Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.

- This compound: an antipsychotic with selective dopaminergic antagonist properties. (1995). PubMed.

- In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Tre

- Heterogeneous catalytic direct amide bond formation. (2025).

- Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid C

- This compound Impurities. (n.d.). SynZeal.

- What Is The Detailed Mechanism Of Amide Bond Form

- This compound versus placebo for schizophrenia. (n.d.). PMC.

- Synthetic method of this compound. (n.d.).

- Polymorphism of this compound and its Pharmaceutical Applications(II) Transformation Kinetics of this compound Polymorphs. (n.d.). KoreaScience.

- This compound versus placebo for schizophrenia. (n.d.). PMC.

- Overcoming the Drawbacks of this compound by Means of New Crystal Forms. (2022). PMC.

- Polymorphism of this compound and Its Pharmaceutical Applications ( III ) -Dissolution Kinetics of... (n.d.). Korea Science.

- This compound: assessment of a pharmacologically and chemically distinct neuroleptic. (1984). PubMed.

- This compound Impurities. (n.d.). Omchemlabs.

- Polymorphism of this compound and its Pharmaceutical Applications(II) Transformation Kinetics of this compound Polymorphs. (1982). YAKHAK HOEJI.

- Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.

- Crystal structures and physicochemical properties of amisulpride polymorphs. (2017). PubMed.

- A green chemistry perspective on catalytic amide bond form

- Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides. (2025).

- This compound. (n.d.). PubChem.

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed.

- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025).

- In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- A randomized double blind group comparative study of this compound and amitriptyline in affective disorder. (1983). PubMed.

- Difference between this compound and Sultopride. (2025). YouTube.

- CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.).

- Differences in Effects of Sultopride and this compound on Dopamine Turnover in R

- IDENTIFICATION AND ANALYSIS OF DRUGS IN THE SOLID STATE BY 13C CPMAS NMR: SUXAMETHONIUM CHLORIDE AND HYDROCORTISONUM (CORHYDRON). (n.d.).

- 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. (n.d.). SciSpace.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: an antipsychotic with selective dopaminergic antagonist properties [crd.york.ac.uk]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound Impurities | SynZeal [synzeal.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. sc.edu [sc.edu]

- 16. scispace.com [scispace.com]

- 17. gala.gre.ac.uk [gala.gre.ac.uk]

- 18. Differences in effects of sultopride and this compound on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Sulpiride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulpiride, a substituted benzamide with atypical antipsychotic properties, exhibits a complex and species-dependent pharmacokinetic profile that is crucial for preclinical evaluation and translation to clinical use. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, including rats, dogs, rabbits, and mice. We delve into the causal factors influencing its characteristically low and erratic oral bioavailability, such as poor membrane permeability, P-glycoprotein (P-gp) efflux, and a narrow absorption window. Furthermore, this document outlines detailed experimental protocols for conducting pharmacokinetic studies, including bioanalytical methods and data interpretation, to equip researchers with the necessary tools for robust preclinical drug development.

Introduction: The Enigma of this compound's Biopharmaceutical Profile

This compound stands as a unique therapeutic agent, acting as a selective dopamine D2 and D3 receptor antagonist.[1] Its clinical applications span from treating psychosis in schizophrenia to managing gastrointestinal disturbances.[2][3] However, its journey from administration to systemic circulation is fraught with challenges, primarily its low and variable oral bioavailability, which has been reported to be between 25% and 40% in humans.[4][5] This variability presents a significant hurdle in establishing reliable dose-response relationships and underscores the importance of comprehensive pharmacokinetic studies in animal models to elucidate the underlying mechanisms.

The physicochemical properties of this compound, including its low aqueous solubility and limited permeability, classify it as a Biopharmaceutics Classification System (BCS) Class IV drug.[2] This inherent challenge is compounded by its susceptibility to efflux transporters like P-glycoprotein, further limiting its absorption.[2][6] Understanding these intricate interactions within different biological systems is paramount for developing strategies to enhance its therapeutic efficacy.

This guide will navigate the complexities of this compound's pharmacokinetics, offering insights into the experimental designs and analytical techniques that are fundamental to its preclinical assessment.

Comparative Pharmacokinetics Across Key Animal Models

The choice of animal model is a critical determinant in pharmacokinetic research, as significant species-dependent variations in drug handling can profoundly impact the translation of preclinical data.

Rodent Models: Rats and Mice

Rats: The rat is a widely used model for initial pharmacokinetic screening. Studies have revealed marked species differences in the systemic bioavailability of oral this compound.[7] Following oral administration in rats, only trace amounts of this compound are detected in the plasma, even at high doses.[7] This poor oral absorption is a key characteristic. After intraperitoneal injection, approximately one-third of the drug is metabolized, with the remaining two-thirds excreted unchanged in urine and feces.[8] The liver is the primary site of metabolism.[8] Despite its poor systemic availability, this compound does cross the blood-brain barrier, with the highest concentrations found in areas where the barrier is less effective, such as the hypothalamus and medulla oblongata.[8][9] However, its penetration into the brain is generally considered poor, which may contribute to its weaker central effects when administered peripherally.[10]

Mice: Mice are often employed in behavioral and central nervous system (CNS) distribution studies. Research in mice has demonstrated that this compound can exert antiaggressive effects without causing significant motor depression.[11] Studies on brain distribution in mice have shown that this compound accumulates in regions like the pituitary and pineal body.[9] The limited brain penetration observed in rats is also a factor in mice.[9]

Non-Rodent Models: Dogs and Rabbits

Dogs: In stark contrast to rats, dogs exhibit significantly higher oral bioavailability of this compound.[7] Peak plasma concentrations are dose-dependent and considerably higher than those observed in rats.[7] The half-life of this compound in dog plasma is also longer than in rats.[7] This species difference highlights the importance of using multiple animal models to gain a comprehensive understanding of a drug's pharmacokinetic profile. The dog model has also been utilized to study the effects of this compound on gastrointestinal motility, where it has been shown to exert hypertonic and hyperphasic effects.[12]

Rabbits: Rabbits have been instrumental in studies aimed at improving this compound's oral bioavailability. Research has shown that this compound is predominantly absorbed from the upper part of the small intestine in rabbits.[13][14] This finding has led to the development of gastric-retained formulations designed to prolong the drug's residence time in the absorption window, thereby enhancing its bioavailability.[13][14]

Delving into the Mechanisms: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of the ADME properties of this compound is essential for interpreting pharmacokinetic data and predicting its behavior in humans.

Absorption and Bioavailability

The oral absorption of this compound is incomplete and variable across species.[5][7] Key factors contributing to its poor bioavailability include:

-

P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump located in the intestinal brush border, which actively transports the drug back into the intestinal lumen, thereby limiting its absorption.[2][6] Co-administration with P-gp inhibitors has been shown to significantly increase this compound's bioavailability in rats.[6]

-

Narrow Absorption Window: Studies in rabbits suggest that this compound is primarily absorbed in the upper small intestine.[13][14] This limited absorption window means that any portion of the drug that passes this region without being absorbed is unlikely to be absorbed further down the gastrointestinal tract.

-

Physicochemical Properties: As a BCS Class IV drug, this compound's low solubility and permeability inherently limit its ability to dissolve in gastrointestinal fluids and pass through the intestinal membrane.[2]

Distribution

Once absorbed, this compound has a large apparent volume of distribution in both rats and dogs, indicating extensive distribution into tissues.[7] However, its ability to penetrate the blood-brain barrier is limited, which may explain why higher doses are needed for central effects compared to peripheral actions.[9][10] In the brain, higher concentrations are found in structures with a less restrictive barrier, such as the median eminence and circumventricular organs.[8] Plasma protein binding of this compound is relatively low, around 40%, meaning a significant fraction of the drug in circulation is free to exert its pharmacological effects.[15]

Metabolism

This compound undergoes limited metabolism in the body.[4] In rats, about one-third of an administered dose is metabolized, primarily in the liver.[8] The majority of the drug is excreted unchanged.[4][8] This low metabolic clearance suggests that drug-drug interactions involving metabolic enzymes are less likely.[4]

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys, with a significant portion excreted unchanged in the urine.[4][8][16] Fecal excretion also contributes to its elimination.[4][8] The renal excretion of this compound is an active process involving multiple organic cation transporters (OCTs and MATEs), which facilitate its secretion from the blood into the renal tubules.[16]

Methodologies for Pharmacokinetic Evaluation

Rigorous and validated methodologies are the cornerstone of reliable pharmacokinetic studies. This section outlines the key experimental protocols and analytical techniques.

Experimental Design for In Vivo Studies

A well-designed in vivo study is critical for obtaining meaningful pharmacokinetic data.

Workflow for a Typical Animal Pharmacokinetic Study:

Caption: Workflow of a typical animal pharmacokinetic study.

Step-by-Step Protocol for Oral Administration in Rats:

-

Animal Selection and Acclimatization: Use healthy, adult male or female rats (e.g., Sprague-Dawley or Wistar) of a specific weight range. Allow them to acclimatize to the laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing to minimize variability in gastric emptying and food effects on absorption, but allow free access to water.

-

Drug Formulation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration.

-

Dosing: Administer the formulation accurately via oral gavage using a suitable gavage needle. Record the exact time of administration.

-

Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters.

Bioanalytical Methods for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial. High-performance liquid chromatography (HPLC) is the most common analytical technique.

Typical HPLC Method Parameters:

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV detection (e.g., at 226 nm) or fluorescence detection (e.g., excitation at 300 nm, emission at 365 nm)[17][18][19][20] |

| Flow Rate | Typically 1.0 mL/min |

| Internal Standard | A structurally similar compound (e.g., sultopride) to correct for variations in sample preparation and injection volume.[17] |

Sample Preparation:

A robust sample preparation method is essential to remove interfering substances from the biological matrix.

Caption: Common sample preparation techniques for this compound analysis.

Data Interpretation and Key Pharmacokinetic Parameters

The plasma concentration-time data obtained from in vivo studies are used to calculate several key pharmacokinetic parameters that describe the drug's behavior in the body.

Table of Key Pharmacokinetic Parameters:

| Parameter | Description | Significance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and the potential for peak-related effects or toxicity. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | The total drug exposure over time | A measure of the overall bioavailability of the drug. |

| t½ (Half-life) | The time required for the plasma concentration to decrease by half | Determines the dosing interval and the time to reach steady-state concentrations. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time | Reflects the efficiency of drug elimination from the body. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Indicates the extent of drug distribution into tissues. |

| F (%) (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | A critical parameter for determining the oral dose required to achieve a desired therapeutic effect. |

Strategies to Enhance this compound's Bioavailability

Given the challenges associated with this compound's oral delivery, various formulation strategies have been explored to improve its bioavailability.

-

Gastric-Retained Drug Delivery Systems: Formulations that prolong the residence time of the drug in the stomach and upper small intestine can enhance absorption by increasing the time the drug spends in its absorption window.[13][14]

-

Co-administration with P-gp Inhibitors: While effective in preclinical studies, the clinical application of this approach is limited by the potential for drug-drug interactions and safety concerns associated with P-gp inhibitors.[2][6]

-

Fast-Disintegrating Tablets (FDTs): FDTs that disintegrate rapidly in the mouth can lead to pre-gastric absorption and bypass first-pass metabolism, potentially increasing bioavailability.[2]

Conclusion: A Roadmap for Future Research

The pharmacokinetic profile of this compound in animal models is a complex interplay of its physicochemical properties and the physiological characteristics of the species under investigation. The significant inter-species variability, particularly in oral bioavailability, necessitates a careful and multi-faceted approach to preclinical evaluation. Future research should focus on developing more predictive in vitro and in silico models to better anticipate human pharmacokinetics and on formulating novel drug delivery systems that can overcome the inherent biopharmaceutical challenges of this compound. A deeper understanding of the molecular transporters involved in its absorption and disposition will be key to unlocking the full therapeutic potential of this important antipsychotic agent.

References

- Studies on the distribution of 14C-sulpiride and its metabolites in the rat and guinea pig. (1979).

- Segura, J., Borja, L., & Bakke, O. M. (1976). Pharmacokinetics of this compound After Oral and Intravenous Administration in the Rat and the Dog. Archives Internationales de Pharmacodynamie et de Thérapie.

- Gershkovich, P., & Hoffman, A. (2007). Improved intestinal absorption of this compound in rats with synchronized oral delivery systems. Journal of Controlled Release.

- Kohri, N., Naasani, I., Iseki, K., & Miyazaki, K. (1996). Improving the oral bioavailability of this compound by a gastric-retained form in rabbits. Journal of Pharmacy and Pharmacology.

- [Determination of this compound and sultopride by high-performance liquid chromatography for pharmacokinetic studies]. (1984). Therapie.

- HPLC-fluorescence method for this compound in human plasma. (2024). Ayurpharm Int J Ayur Alli Scie.

- Kohri, N., Naasani, I., Iseki, K., & Miyazaki, K. (1996). Improving the Oral Bioavailability of this compound by a Gastric-retained Form in Rabbits. Journal of Pharmacy and Pharmacology.

- Khan, J., et al. (2014). high performance liquid chromatographic method with fluorescence detection for this compound determination in human plasma. World Journal of Pharmacy and Pharmaceutical Sciences.

- Jin, S. E., Ban, E., Kim, Y. B., & Kim, C. K. (2004). Development of HPLC method for the determination of levothis compound in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

- Multiple Organic Cation Transporters Contribute to the Renal Transport of this compound. (2017). Basic & Clinical Pharmacology & Toxicology.

- Enhancing the Low Oral Bioavailability of this compound via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characteriz

- Fragoso, W. D., et al. (2016). Binding of this compound to Seric Albumins. Molecules.

-

This compound. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

- Mizuchi, A., Kitagawa, N., & Miyachi, Y. (1983). Regional Distribution of Sultopride and this compound in Rat Brain Measured by Radioimmunoassay. Psychopharmacology.

- Honda, F., et al. (1977). Dopamine receptor blocking activity of this compound in the central nervous system. Japanese Journal of Pharmacology.

- The pharmacokinetics of intravenous and oral this compound in healthy human subjects. (1979). European Journal of Clinical Pharmacology.

- O'Connor, S. E., & Brown, R. A. (1982). The pharmacology of this compound--a dopamine receptor antagonist. General Pharmacology.

- Okura, M., Riehl, J., Mignot, E., & Nishino, S. (2000). This compound, a D2/D3 blocker, reduces cataplexy but not REM sleep in canine narcolepsy. Neuropsychopharmacology.

- Redolat, R., Brain, P. F., & Simón, V. M. (1991). This compound has an antiaggressive effect in mice without markedly depressing motor activity. Neuropharmacology.

- Influence of this compound on Gastrointestinal Motility: Experimental Radiological Study in the Dog. (1975). Arzneimittel-Forschung.

Sources

- 1. This compound, a D2/D3 blocker, reduces cataplexy but not REM sleep in canine narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology of this compound--a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The pharmacokinetics of intravenous and oral this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved intestinal absorption of this compound in rats with synchronized oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the distribution of 14C-sulpiride and its metabolites in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regional distribution of sultopride and this compound in rat brain measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor blocking activity of this compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of this compound on gastrointestinal motility: experimental radiological study in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving the oral bioavailability of this compound by a gastric-retained form in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Binding of this compound to Seric Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple organic cation transporters contribute to the renal transport of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Determination of this compound and sultopride by high-performance liquid chromatography for pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPLC-fluorescence method for this compound in human plasma. [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. Development of HPLC method for the determination of levothis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sulpiride's Binding Affinity and Kinetics at Dopamine Receptors

Introduction: Unraveling the Complexity of Sulpiride

This compound, a substituted benzamide, holds a unique position in the landscape of antipsychotic medications. While sometimes classified as a typical antipsychotic, its pharmacological profile aligns more closely with atypical agents due to its selective antagonism of the dopamine D2 and D3 receptors and a comparatively favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2][3] This guide provides a deep dive into the molecular interactions of this compound with its primary targets, the dopamine D2 and D3 receptors. We will explore its binding affinity, the kinetics that govern its receptor occupancy, and the downstream signaling consequences of this binding. Understanding these fundamental properties is paramount for researchers and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles.

This compound is administered as a racemic mixture of its two enantiomers, (S)-(-)-sulpiride and (R)-(+)-sulpiride.[4] The pharmacological activity resides primarily in the (S)-(-)-enantiomer, which exhibits significantly higher affinity for dopamine receptors.[5] This stereoselectivity is a critical consideration in evaluating its mechanism of action.

Molecular Profile of this compound

| Property | Value | Source |

| Chemical Name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | [6] |

| Molecular Formula | C15H23N3O4S | [6][7] |

| Molar Mass | 341.43 g·mol−1 | [7] |

| Chirality | Exists as (S)-(-) and (R)-(+) enantiomers | [4][8][9] |

Binding Affinity at Dopamine Receptors: A Quantitative Perspective

The therapeutic and adverse effects of this compound are intrinsically linked to its binding affinity for various neurotransmitter receptors. Its clinical efficacy as an antipsychotic is primarily attributed to its antagonist activity at D2 and D3 dopamine receptors.[6][10] this compound exhibits a high degree of selectivity, with negligible affinity for D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors.[3][11]

The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. The following table summarizes the reported binding affinities of this compound and its enantiomers for human dopamine receptors.

| Ligand | Receptor | Ki (nM) | pKi | Radioligand | Tissue/System |

| (S)-(-)-Sulpiride | D2 | ~15 | - | - | - |

| (S)-(-)-Sulpiride | D3 | ~13 | - | - | - |

| (S)-(-)-Sulpiride | D4 | 1000 | - | - | - |

| (S)-(-)-Sulpiride | D1 | 45000 | - | - | - |

| (S)-(-)-Sulpiride | D5 | 77000 | - | - | - |

| (-)-Sulpiride | D2 | 29 | 7.54 | [3H]-spiperone | - |

| (-)-Sulpiride | D2 | 20.6 | 7.69 | [3H]spiperone | Rat striatum |

| (-)-Sulpiride | D3 | 88 | 7.06 | [3H]spiperone | Human |

| (-)-Sulpiride | D3 | 42 | 7.38 | [3H] Spiperone | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.[12][13]

The Kinetics of Receptor Binding: Beyond Affinity

While binding affinity provides a static measure of a drug-receptor interaction, the kinetics of this interaction—the rates of association (kon) and dissociation (koff)—offer a dynamic perspective that is increasingly recognized as a critical determinant of a drug's pharmacological profile. The "fast-off" hypothesis posits that the atypical properties of some antipsychotics, including a lower incidence of extrapyramidal side effects, may be attributed to a rapid dissociation from the D2 receptor.[1][6][7][12][14] This allows for a more physiological "hit-and-run" mechanism, where the receptor is transiently blocked, but endogenous dopamine can still compete for binding during periods of high synaptic concentration.

The relationship between affinity and kinetics is defined by the equation: Kd = koff / kon .

Caption: Relationship between binding kinetics and affinity.

Experimental Methodologies for Characterizing Binding

A thorough understanding of this compound's interaction with dopamine receptors relies on robust experimental techniques.

Radioligand Binding Assays

This is the gold-standard method for determining the affinity of a ligand for a receptor. The basic principle involves the competition between a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-sulpiride) and an unlabeled test compound (this compound) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).[17]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Receptor Preparation: Homogenize tissue or cells known to express the target dopamine receptor subtype. Isolate the cell membranes through centrifugation.

-

Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For an antagonist like this compound, these assays typically measure its ability to block the response induced by a dopamine receptor agonist.

Example: cAMP Inhibition Assay for D2 Receptors

D2 receptors are G-protein coupled receptors that, upon activation, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.

-

Cell Culture: Use a cell line stably expressing the human D2 receptor.

-

Pre-treatment: Incubate the cells with various concentrations of this compound.

-

Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) to stimulate the receptors.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the agonist-induced inhibition of cAMP production against the concentration of this compound to determine its potency (IC50) as an antagonist.

Downstream Signaling Pathways: G-Protein vs. β-Arrestin

The traditional view of GPCR signaling involves the activation of heterotrimeric G-proteins. For D2 receptors, this involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[17] However, a growing body of evidence highlights the importance of G-protein-independent signaling pathways, primarily mediated by β-arrestins.[5][17][18]

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins were initially thought to only desensitize G-protein signaling and promote receptor internalization.[19][20] However, it is now clear that β-arrestins can also act as scaffolds for various signaling proteins, initiating distinct downstream signaling cascades.[5][17]

The concept of "functional selectivity" or "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent pathways. While this compound is a potent antagonist of G-protein-mediated signaling, its effects on the β-arrestin pathway are an active area of research. Some studies suggest that many clinically effective antipsychotics, regardless of their effects on G-protein signaling, act as antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.

Caption: D2 receptor signaling pathways.

Dose-Dependent Effects: A Tale of Two Receptors

This compound exhibits a fascinating dose-dependent pharmacological profile. At low doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors.[10][11][21] These autoreceptors normally provide a negative feedback mechanism, inhibiting further dopamine synthesis and release. By blocking these autoreceptors, low-dose this compound can paradoxically lead to an increase in dopaminergic neurotransmission, which may contribute to its antidepressant and pro-cognitive effects.[11][21]

At higher doses, this compound's antagonist effects extend to postsynaptic D2 receptors, leading to a net reduction in dopaminergic signaling in pathways such as the mesolimbic pathway.[21] This postsynaptic blockade is responsible for its antipsychotic effects.[10]

Conclusion and Future Directions

This compound's unique pharmacological profile, characterized by its selective antagonism of D2 and D3 receptors, its stereospecific activity, and its dose-dependent effects, makes it a valuable tool for both clinical practice and neuroscience research. A comprehensive understanding of its binding affinity and kinetics is crucial for optimizing its therapeutic use and for the development of next-generation antipsychotics.

Future research should focus on elucidating the precise kinetic parameters (kon and koff) of this compound and its enantiomers at dopamine receptors. Furthermore, a deeper exploration of its impact on β-arrestin-mediated signaling will provide valuable insights into the molecular mechanisms underlying its atypical properties and may pave the way for the design of functionally selective ligands with enhanced therapeutic efficacy and reduced side effects.

References

-

Kapur, S., & Seeman, P. (2001). Does Fast Dissociation From the Dopamine D(2) Receptor Explain the Action of Atypical Antipsychotics?: A New Hypothesis. American Journal of Psychiatry, 158(3), 360–369. [Link]

-

This compound - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Caley, C. F., & Weber, S. S. (1995). This compound: an antipsychotic with selective dopaminergic antagonist properties. The Annals of Pharmacotherapy, 29(2), 152–160. [Link]

-

This compound. (n.d.). In Merck Index. Retrieved from [Link]

-

(-)-sulpiride | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

This compound, (R)- | C15H23N3O4S | CID 643497 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antipsychotic Drugs: Typical and Atypical Agents - JoVE. (2024). Retrieved from [Link]

-

S-(-)-Sulpiride-d3 | C15H23N3O4S | CID 12905175 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Atypical antipsychotic - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

-

Memo, M., Pizzi, M., Missale, C., Carruba, M. O., & Spano, P. F. (1991). Low doses of l-sulpiride down-regulate striatal and cortical dopamine receptors and beta-adrenoceptors. European journal of pharmacology, 204(2), 221–225. [Link]

-

Mueller, E. M., Makeig, S., Stemmler, G., Hennig, J., & Wacker, J. (2011). Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity. Frontiers in human neuroscience, 5, 151. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Jenner, P., & Marsden, C. D. (1981). The pharmacology of this compound--a dopamine receptor antagonist. Progress in neurobiology, 17(1), 49–73. [Link]

-

Seeman, P., & Tallerico, T. (1998). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. Molecular psychiatry, 3(2), 123–134. [Link]

-

Liu, F., Wan, Q., Pristupa, Z. B., Yu, X. M., Wang, Y. T., & Niznik, H. B. (2002). Dopamine D2 receptors internalize in their low-affinity state. Neuroreport, 13(8), 1017–1020. [Link]

-

Memo, M., Pizzi, M., Nisoli, E., Spano, P. F., & Carruba, M. O. (1987). [3H] (-)this compound binding in rat striatum, cortex and anterior pituitary: an improved assay. Pharmacological research communications, 19(11), 777–791. [Link]

-

Zhang, X., & Cai, X. (2000). Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase. Synapse (New York, N.Y.), 35(1), 20–29. [Link]

-

Effects of typical and atypical antipsychotic drugs on response decrement patterns in rats - PubMed. (1995). Journal of Pharmacology and Experimental Therapeutics, 272(2), 708-713. [Link]

-

Memo, M., Battaini, F., Spano, P. F., & Trabucchi, M. (1981). This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics. Acta psychiatrica Scandinavica, 63(291), 71–82. [Link]

-

Llerena, A., Berecz, R., de la Rubia, A., Dorado, P., & Dahl, M. L. (2002). Serum levels of this compound enantiomers after oral treatment with racemic this compound in psychiatric patients: a pilot study. Therapeutic drug monitoring, 24(3), 423–427. [Link]

-

Typical vs. Atypical Antipsychotics: What's the Difference? - Verywell Health. (2023). Retrieved from [Link]

Sources

- 1. Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D2 receptor antagonist this compound modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. psychiatryonline.org [psychiatryonline.org]